N-(2-((6-morpholinopyrimidin-4-yl)oxy)ethyl)cyclopentanecarboxamide

Medicinal Chemistry Chemical Biology Drug Discovery

The compound N-(2-((6-morpholinopyrimidin-4-yl)oxy)ethyl)cyclopentanecarboxamide (CAS 1211029-90-1) is a synthetic morpholinopyrimidine derivative. No primary peer-reviewed research, patents, or authoritative database entries detailing its synthesis, characterization, or biological activity were identified from allowed sources.

Molecular Formula C16H24N4O3
Molecular Weight 320.393
CAS No. 1211029-90-1
Cat. No. B2934057
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-((6-morpholinopyrimidin-4-yl)oxy)ethyl)cyclopentanecarboxamide
CAS1211029-90-1
Molecular FormulaC16H24N4O3
Molecular Weight320.393
Structural Identifiers
SMILESC1CCC(C1)C(=O)NCCOC2=NC=NC(=C2)N3CCOCC3
InChIInChI=1S/C16H24N4O3/c21-16(13-3-1-2-4-13)17-5-8-23-15-11-14(18-12-19-15)20-6-9-22-10-7-20/h11-13H,1-10H2,(H,17,21)
InChIKeyQKJXVFBPAQMISQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

N-(2-((6-Morpholinopyrimidin-4-yl)oxy)ethyl)cyclopentanecarboxamide Procurement Guide: Baseline Characteristics


The compound N-(2-((6-morpholinopyrimidin-4-yl)oxy)ethyl)cyclopentanecarboxamide (CAS 1211029-90-1) is a synthetic morpholinopyrimidine derivative. No primary peer-reviewed research, patents, or authoritative database entries detailing its synthesis, characterization, or biological activity were identified from allowed sources . The available information from excluded vendor sites suggests a molecular formula of C16H24N4O3 and a molecular weight of 320.39 g/mol, but these data points cannot be verified against independent, permissible references.

Risk of Generic Substitution for N-(2-((6-Morpholinopyrimidin-4-yl)oxy)ethyl)cyclopentanecarboxamide


In the absence of published quantitative structure-activity relationship (SAR) data or comparative biological profiles from allowed sources, the scientific or industrial user cannot assume functional equivalence between this compound and any close analog. Substitution without evidence of isofunctional performance risks experimental failure in target binding, pharmacokinetic, or functional assays where minor structural variations (e.g., morpholine vs. piperidine at the pyrimidine 6-position) are known to drastically alter molecular recognition and physicochemical properties in this scaffold class [1]. No data currently exist to mitigate this risk for the specific compound.

Quantitative Differentiation Evidence for N-(2-((6-Morpholinopyrimidin-4-yl)oxy)ethyl)cyclopentanecarboxamide vs. Analogs


Complete Absence of Comparable Quantitative Data from Allowed Sources

A comprehensive search of non-excluded primary literature, patents, and authoritative databases (PubChem, ChEMBL, BindingDB) returned no quantitative data (IC50, Ki, EC50, LogP, solubility, etc.) for this compound or its direct analogs. Consequently, no differential claim can be substantiated. The closest structural analog, N-(2-((6-(piperidin-1-yl)pyrimidin-4-yl)oxy)ethyl)cyclopentanecarboxamide, was identified only on excluded vendor sites with no independent verification .

Medicinal Chemistry Chemical Biology Drug Discovery

Application Scenarios for N-(2-((6-Morpholinopyrimidin-4-yl)oxy)ethyl)cyclopentanecarboxamide Based on Current Evidence


Exploratory Medicinal Chemistry Without Prior Data

This compound might serve as a starting point for a novel medicinal chemistry campaign targeting PI3K/mTOR or other kinases, given its morpholinopyrimidine scaffold is a known kinase hinge-binding motif [1]. However, its activity, selectivity, and PK profile are entirely unknown, making it suitable only for de novo hit-finding screens where no predetermined target profile is required. Users must independently generate all primary activity data.

Negative Control or Tool Compound Development

If future studies reveal this compound to be inactive against a specific target panel, it could be developed as a negative control for related morpholinopyrimidine-based inhibitors [1]. However, this application is purely speculative and contingent upon the generation of the very data that are currently missing.

Chemical Probe Synthesis Intermediate

The compound's structure, containing a morpholine ring, an oxyethyl linker, and a cyclopentanecarboxamide, could serve as a versatile intermediate for further derivatization [1]. Its utility in this role is unvalidated by any published synthesis protocols from allowed sources, and its procurement for this purpose is unsupported by evidence.

Quote Request

Request a Quote for N-(2-((6-morpholinopyrimidin-4-yl)oxy)ethyl)cyclopentanecarboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.